![molecular formula C20H29N5O6 B1202524 Trimazosin CAS No. 35795-16-5](/img/structure/B1202524.png)
Trimazosin
描述
曲马多辛是一种交感神经抑制剂α-1受体阻滞剂,主要用作降压药。 它以阻断α-1肾上腺素能受体而闻名,从而导致血管舒张和血管阻力降低 .
准备方法
合成路线和反应条件: 曲马多辛可以通过多步过程合成,该过程涉及2-氨基-6,7,8-三甲氧基喹唑啉与哌嗪反应,然后用2-羟基-2-甲基丙基氯甲酸酯酯化 . 反应条件通常涉及使用有机溶剂和控制温度以确保所需的产物收率。
工业生产方法: 曲马多辛的工业生产遵循类似的合成路线,但规模更大。 该过程涉及使用自动化反应器和严格的质量控制措施,以确保最终产品的纯度和一致性 .
化学反应分析
反应类型: 曲马多辛会发生各种化学反应,包括:
氧化: 曲马多辛可以被氧化形成其相应的N-氧化衍生物。
还原: 还原反应可以将曲马多辛转化为其还原胺形式。
常用试剂和条件:
氧化: 常用的氧化剂包括过氧化氢和过酸。
还原: 使用诸如氢化铝锂或硼氢化钠之类的还原剂。
取代: 在碱性条件下使用卤代烷或胺之类的亲核试剂.
科学研究应用
Hypertension Management
Trimazosin has demonstrated significant efficacy in managing hypertension, particularly in patients who do not respond adequately to thiazide diuretics. A double-blind study involving 32 hypertensive patients showed that those treated with this compound experienced a notable reduction in both systolic and diastolic blood pressure compared to a placebo group. The average decrease in supine blood pressure was 12.3 mm Hg systolic and 10.9 mm Hg diastolic (p < 0.001) for the this compound group, while the placebo group showed minimal changes .
Long-term Efficacy : In long-term studies, this compound has been shown to maintain its antihypertensive effects without significant adverse reactions, making it suitable for first-line therapy in mild to moderate hypertension . The drug's favorable safety profile, comparable to placebo and better than traditional treatments like methyldopa or propranolol, further supports its use .
Benign Prostatic Hyperplasia (BPH)
This compound is also indicated for the treatment of BPH, where it helps alleviate urinary symptoms by relaxing the smooth muscles in the prostate and bladder neck. This action facilitates improved urine flow and reduces associated discomfort .
Chronic Congestive Heart Failure
Although less commonly discussed, this compound has been evaluated in patients with chronic congestive heart failure. Its role as an antihypertensive agent may contribute positively to heart failure management by reducing systemic vascular resistance and improving hemodynamics .
Pharmacokinetics
The pharmacokinetics of this compound have been modeled following both intravenous and oral administration. While specific metrics such as half-life and clearance rates are not widely reported, studies indicate that the drug maintains effective plasma concentrations that correlate with its therapeutic effects .
Case Study: Hypertensive Patients Failing Thiazides
In a clinical trial comparing this compound with thiazide diuretics, patients who had persistent hypertension despite thiazide therapy were switched to this compound. Results indicated significant improvements in blood pressure control, highlighting this compound's role as an effective alternative for treatment-resistant hypertension .
Study on BPH Symptoms
A study focusing on patients with BPH found that those treated with this compound reported substantial improvements in urinary flow rates and symptom scores compared to baseline measurements, reinforcing its application in urology .
Safety Profile
This compound is generally well-tolerated, with side effects comparable to placebo. Commonly reported adverse effects include dizziness and hypotension; however, these occurrences are typically mild and manageable .
作用机制
曲马多辛通过选择性阻断血管平滑肌上的α-1肾上腺素能受体而发挥作用。这种抑制阻止去甲肾上腺素的结合,导致血管舒张,随后血压下降。 分子靶标包括α-1肾上腺素能受体,所涉及的途径主要与交感神经系统相关 .
类似化合物:
- 哌唑嗪
- 特拉唑嗪
- 多沙唑嗪
- 坦索罗辛
比较: 曲马多辛在α-1受体阻滞剂中是独一无二的,因为它具有特定的化学结构,其中包括用甲氧基取代的喹唑啉环。这种结构有助于其独特的药代动力学和药效学特性。 与哌唑嗪和特拉唑嗪相比,曲马多辛具有不同的代谢特征和更长的半衰期,使其适合特定的治疗应用 .
相似化合物的比较
- Prazosin
- Terazosin
- Doxazosin
- Tamsulosin
Comparison: Trimazosin is unique among alpha-1 blockers due to its specific chemical structure, which includes a quinazoline ring substituted with methoxy groups. This structure contributes to its distinct pharmacokinetic and pharmacodynamic properties. Compared to prazosin and terazosin, this compound has a different metabolic profile and a longer half-life, making it suitable for specific therapeutic applications .
生物活性
Trimazosin is a selective alpha-1-adrenoceptor antagonist primarily used to manage hypertension. Its mechanism of action involves blocking the alpha-1 adrenergic receptors, leading to vasodilation and a subsequent decrease in blood pressure. This article explores the biological activity of this compound, highlighting its pharmacological effects, clinical efficacy, safety profile, and relevant case studies.
This compound selectively inhibits alpha-1 adrenergic receptors located on vascular smooth muscle. By blocking these receptors, this compound causes relaxation of blood vessels, which reduces systemic vascular resistance and lowers blood pressure. This mechanism is crucial for its application in treating hypertension.
Efficacy in Hypertension Management
Numerous studies have evaluated the effectiveness of this compound in hypertensive patients. A comprehensive review involving over 1000 patients revealed significant reductions in both supine and standing blood pressure after treatment with this compound. The following table summarizes key findings from various studies:
Safety Profile
This compound has demonstrated a favorable safety profile compared to other antihypertensive agents like methyldopa and propranolol. The side effects reported were comparable to those observed in placebo groups, indicating good tolerability among patients. Key safety findings include:
- Adverse Effects : Minimal side effects were noted, with no significant hematological or biochemical abnormalities reported during long-term use.
- Comparative Safety : In studies, this compound was found to be significantly safer than alternatives such as methyldopa and propranolol .
Case Studies
Several case studies have provided insights into the real-world effectiveness of this compound:
- Long-term Treatment Case : A patient with mild hypertension was treated with this compound at a dose of 200 mg/day. After six months, the patient exhibited stable blood pressure levels and improved quality of life without significant side effects .
- Combination Therapy Case : In a double-blind study involving patients who were resistant to other antihypertensives, this compound was administered alongside diuretics. The combination resulted in a notable decrease in blood pressure and improvement in patient adherence due to fewer side effects compared to previous treatments .
Research Findings
Recent research has continued to validate the biological activity of this compound:
- Longitudinal Studies : Long-term studies have indicated that continuous administration of this compound not only controls hypertension effectively but also contributes positively to cardiovascular health by improving lipid profiles .
- Mechanistic Studies : Investigations into its pharmacodynamics have shown that this compound's action leads to reduced sympathetic nervous system activity, which is beneficial for hypertensive patients .
属性
IUPAC Name |
(2-hydroxy-2-methylpropyl) 4-(4-amino-6,7,8-trimethoxyquinazolin-2-yl)piperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N5O6/c1-20(2,27)11-31-19(26)25-8-6-24(7-9-25)18-22-14-12(17(21)23-18)10-13(28-3)15(29-4)16(14)30-5/h10,27H,6-9,11H2,1-5H3,(H2,21,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNZXWQJZEDLQEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COC(=O)N1CCN(CC1)C2=NC3=C(C(=C(C=C3C(=N2)N)OC)OC)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N5O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
35795-17-6 (hydrochloride), 53746-46-6 (hydrochloride monohydrate) | |
Record name | Trimazosin [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035795165 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50189319 | |
Record name | Trimazosin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50189319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35795-16-5 | |
Record name | Trimazosin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35795-16-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trimazosin [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035795165 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trimazosin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09206 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Trimazosin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50189319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trimazosin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.924 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIMAZOSIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31L760807H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。